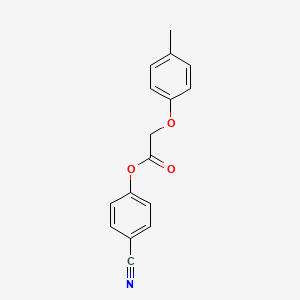

![molecular formula C10H9N3S B6579194 2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine CAS No. 83782-80-3](/img/structure/B6579194.png)

2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine” is a chemical compound with the IUPAC name [(2-pyridinylmethyl)sulfanyl]acetic acid . It has a molecular weight of 183.23 . The compound is in powder form .

Synthesis Analysis

The synthesis of “this compound” derivatives has been reported in the literature . A Diels–Alder reaction was used to form a key intermediate compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9NO2S/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” derivatives include a Diels–Alder reaction and a subsequent reaction with hydrogen .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 183.23 .作用機序

Target of Action

The primary target of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine is collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues.

Mode of Action

This compound interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylase . This inhibition disrupts the normal formation of collagen molecules, leading to a decrease in collagen production.

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylase affects the collagen biosynthesis pathway . This pathway is responsible for the production of collagen, a major component of the extracellular matrix. By inhibiting this pathway, this compound reduces the production of collagen, thereby affecting the structure and function of tissues that rely on this protein.

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . These effects suggest that this compound could potentially be developed into novel anti-fibrotic drugs .

実験室実験の利点と制限

The advantages of using 2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine in laboratory experiments include its ability to bind to certain proteins, as well as its ability to inhibit the activity of certain enzymes. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, the compound can be toxic in high concentrations, and its effects on biochemical and physiological processes are still not fully understood.

将来の方向性

The potential future directions for research involving 2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in various scientific research fields. Additionally, further studies into the synthesis of the compound and its stability in aqueous solutions could lead to more efficient and cost-effective ways of producing the compound. Finally, further research into the potential toxicity of the compound could lead to safer and more effective ways of using the compound in laboratory experiments.

合成法

2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine can be synthesized from pyridine-2-carboxaldehyde and dimethylsulfonium methylide. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the aldehyde reacts with the dimethylsulfonium methylide to form a cyclic intermediate. In the second step, the cyclic intermediate is reacted with the base to form the desired product.

科学的研究の応用

2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine has been used in a variety of scientific research applications. It has been used as a tool for studying the structure and function of proteins, as it has the ability to bind to certain proteins. This binding can be used to study the interactions between proteins, as well as to study the effects of certain drugs and other compounds on the proteins. Additionally, this compound has been used in the study of enzyme kinetics, as it can be used to inhibit the activity of certain enzymes.

生化学分析

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .

Cellular Effects

Studies on similar pyrimidine derivatives have shown that they can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like other pyrimidine derivatives, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of Pyrimidine, 2-[(2-pyridinylmethyl)thio]- in animal models have not been extensively studied. Similar pyrimidine derivatives have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

2-(pyridin-2-ylmethylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARMSWNYNKYQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403280 |

Source

|

| Record name | Pyrimidine, 2-[(2-pyridinylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83782-80-3 |

Source

|

| Record name | Pyrimidine, 2-[(2-pyridinylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6579120.png)

![1-(2,4-dimethoxyphenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea](/img/structure/B6579127.png)

![3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B6579135.png)

![3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea](/img/structure/B6579143.png)

![2-(benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6579147.png)

![4-fluoro-3-methyl-N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)benzene-1-sulfonamide](/img/structure/B6579149.png)

![methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6579160.png)

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide](/img/structure/B6579165.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579177.png)

![1-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6579179.png)

![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579187.png)

![3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6579209.png)

![7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579218.png)